N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds, such as n-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been synthesized as targets for new antiepileptic drugs .
Mode of Action
A related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, has been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the breakdown of acetylcholine in the brain . This suggests that N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide may also interact with AChE or similar targets.
Biochemical Pathways
Given the potential interaction with ache mentioned above, it’s plausible that this compound could influence cholinergic signaling pathways in the brain .
Result of Action
The related compound mentioned earlier was found to have moderate inhibitory activity against ache . This could potentially lead to increased levels of acetylcholine in the brain, which might have effects on cognition and other neurological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with appropriate reagents to introduce the fluorine atom and other substituents.
Coupling with Methoxybenzamide: The phenylpiperazine intermediate is then coupled with 4-methoxybenzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar phenylpiperazine moiety, investigated for its acetylcholinesterase inhibitory activity.
4-(3-fluoro-4-phenylpiperazin-1-yl)benzamide:
Uniqueness
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential for diverse applications. Its fluorine atom and methoxybenzamide group contribute to its distinct reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-30-21-10-7-18(8-11-21)24(29)26-19-9-12-23(22(25)17-19)28-15-13-27(14-16-28)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWACKHTXWIVNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.